molecular formula C17H15NO3S2 B2691817 (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide CAS No. 2035037-08-0

(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide

Cat. No.: B2691817
CAS No.: 2035037-08-0
M. Wt: 345.43
InChI Key: GHLCYXRFGAAVNX-ONEGZZNKSA-N
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Description

(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide is a sophisticated enamide compound of significant interest in medicinal chemistry and drug discovery. Its complex structure, featuring furan and thiophene heterocycles linked by an enamide chain, presents a versatile scaffold for the development of novel bioactive molecules. Recent research highlights the potential of pseudo-peptide enamides in the synthesis of anti-cancer agents, with some compounds demonstrating selective cytotoxicity against specific cancer cell lines, such as hepatocarcinoma, while showing negligible impact on normal mammalian cells . The enamide functional group is a key motif in numerous natural products and is prized for its role as a conformationally constrained amide bond surrogate, which can enhance metabolic stability and target specificity in peptidomimetic drugs . Furthermore, structurally related compounds that modulate physiological receptors, such as the TRPM8 "cold" receptor, indicate the potential for this compound class in neuroscience and sensory research . This reagent is designed for investigators exploring advanced applications in areas including targeted therapy development, the construction of complex pseudo-peptides, and the study of structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(4-3-13-5-7-21-10-13)18-12-17(20,14-6-9-22-11-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCYXRFGAAVNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS Number: 2097939-67-6) is a synthetic organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

The molecular formula of the compound is C17H15NO3S2C_{17}H_{15}NO_{3}S_{2}, with a molecular weight of approximately 345.4 g/mol. Its structural characteristics include a furan ring and thiophene substituents, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H15NO3S2C_{17}H_{15}NO_{3}S_{2}
Molecular Weight345.4 g/mol
CAS Number2097939-67-6

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide . Chalcone derivatives, which share structural features with this compound, have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. This mechanism is common among many compounds with similar structures .
    • Molecular docking studies suggest that such compounds can bind to the colchicine site on tubulin, disrupting normal microtubule dynamics .
  • In Vitro Studies :
    • In studies involving MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines, certain derivatives showed IC50 values ranging from 3.44 µM to 6.55 µM, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been explored extensively. For instance, some derivatives have been shown to suppress TNF-α production significantly in macrophages after LPS stimulation, indicating a promising anti-inflammatory profile .

Research Findings

Despite the lack of specific studies directly addressing the biological activity of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide , its structural analogs provide insights into its possible effects:

  • Cytotoxicity :
    • Compounds with similar structures have demonstrated cytotoxic effects with IC50 values often below 10 µM against various cancer cell lines.
    • A study reported an IC50 value of 5.85 µM for a related benzamide derivative against MCF-7 cells .

Comparison with Similar Compounds

Key Observations:

  • Thiophene vs. Furan: The target compound’s thiophene rings (vs.
  • Hydroxyethyl vs. Hydroxypropyl : The hydroxyethyl group in the target compound introduces steric hindrance compared to hydroxypropyl in , affecting conformational flexibility.
  • Electron-Deficient Groups: Compounds with CF₃ () or NO₂ () exhibit higher metabolic stability but may reduce solubility.

Physicochemical Properties

Property Target Compound S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides
Molecular Weight 345.44 205.26 ~300–350 (varies by aryl group)
logP (Calculated) ~3.5* ~2.1 3.8–4.5 (CF₃ enhances lipophilicity)
Hydrogen Bond Donors 1 (OH) 1 (OH) 0–1
Hydrogen Bond Acceptors 4 2 3–5

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

  • The target compound’s logP (~3.5) is higher than due to thiophene’s lipophilicity but lower than CF₃-containing analogs .

Key Observations:

  • The target compound’s synthesis may face challenges in regioselectivity due to dual thiophene substitution.
  • Microwave-assisted methods () improve yields for sterically hindered analogs.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving heterocyclic building blocks. For example, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate intermediates (similar to those in ) can be reacted with hydroxyl-containing thiophene derivatives. Bromomethyl furan precursors (as in ) may also serve as starting materials for coupling reactions. Purification typically involves column chromatography, followed by characterization using NMR and IR spectroscopy .

Q. How is the stereochemistry of the (2E)-configured enamide confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Tools like SHELXL ( ) enable precise refinement of crystal structures. Additionally, NOESY NMR can detect spatial proximity of protons, while IR spectroscopy identifies characteristic enamide C=O and N-H stretches .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays to evaluate interactions with biological targets (e.g., enzyme inhibition or receptor binding). Molecular docking studies (using density-functional methods as in ) can prioritize targets. Cytotoxicity assays in cell lines (e.g., MTT) assess preliminary safety profiles .

Advanced Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula ( ), model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict reactivity sites, such as nucleophilic thiophene rings or electrophilic enamide groups .

Q. What strategies resolve contradictions in crystallographic data due to disordered thiophene rings?

  • Methodological Answer : Use SHELXL’s refinement tools ( ) to model disorder by splitting atomic positions and applying geometric restraints. High-resolution data (≤1.0 Å) and TWIN commands in SHELX can address twinning issues common in heterocyclic compounds .

Q. How does the presence of dual thiophene substituents influence the compound’s supramolecular interactions?

  • Methodological Answer : Thiophene rings engage in π-π stacking and S···O interactions, as observed in similar structures (). Hirshfeld surface analysis (using CrystalExplorer) quantifies interaction contributions, while DSC/TGA assesses thermal stability influenced by these interactions .

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